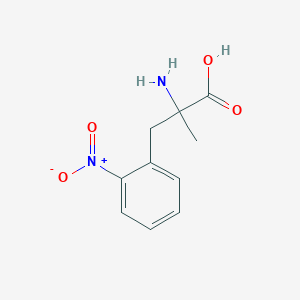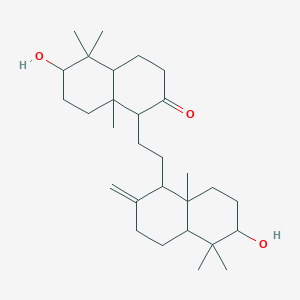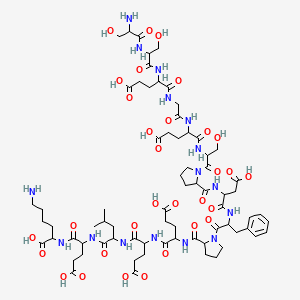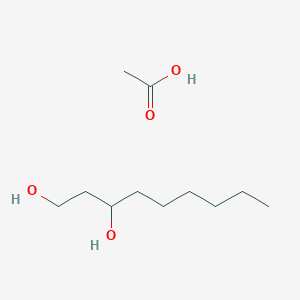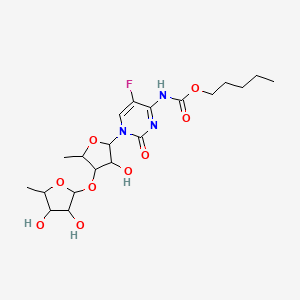
Capecitabine USP Impurity G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-O-(5’-DEOXY-ALPHA-D-RIBOFURANOSYL) CAPECITABINE: is a derivative of capecitabine, a chemotherapeutic agent used primarily in the treatment of various cancers. This compound is characterized by its unique molecular structure, which includes a deoxy-alpha-D-ribofuranosyl moiety. It is often used as an analytical material in pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-(5’-DEOXY-ALPHA-D-RIBOFURANOSYL) CAPECITABINE involves multiple steps, starting from capecitabine. The key steps include the protection of hydroxyl groups, glycosylation, and deprotection. The reaction conditions typically involve the use of solvents like dichloromethane and reagents such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) for glycosylation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) is common for ensuring the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3’-O-(5’-DEOXY-ALPHA-D-RIBOFURANOSYL) CAPECITABINE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, often involving reagents like sodium azide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Sodium azide, trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxy derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3’-O-(5’-DEOXY-ALPHA-D-RIBOFURANOSYL) CAPECITABINE is used as a reference standard for analytical methods, including HPLC and mass spectrometry .
Biology: In biological research, this compound is used to study the metabolic pathways of capecitabine and its derivatives. It helps in understanding the pharmacokinetics and pharmacodynamics of chemotherapeutic agents .
Medicine: Medically, it is used in the development and testing of new chemotherapeutic drugs. Its unique structure allows for the exploration of new drug delivery mechanisms and therapeutic targets .
Industry: In the pharmaceutical industry, this compound is used for quality control and assurance in the production of capecitabine and its derivatives .
Mecanismo De Acción
The mechanism of action of 3’-O-(5’-DEOXY-ALPHA-D-RIBOFURANOSYL) CAPECITABINE involves its conversion to 5-fluorouracil (5-FU) in the body. 5-FU inhibits thymidylate synthase, leading to the disruption of DNA synthesis and cell division. This results in the apoptosis of rapidly dividing cancer cells .
Comparación Con Compuestos Similares
Capecitabine: The parent compound, used widely in chemotherapy.
5-Fluorouracil (5-FU): The active metabolite of capecitabine.
Tegafur: Another prodrug of 5-FU used in cancer treatment.
Uniqueness: 3’-O-(5’-DEOXY-ALPHA-D-RIBOFURANOSYL) CAPECITABINE is unique due to its specific deoxy-alpha-D-ribofuranosyl moiety, which influences its pharmacokinetic properties and metabolic pathways. This uniqueness allows for targeted research and development in the field of chemotherapeutics .
Propiedades
Fórmula molecular |
C20H30FN3O9 |
|---|---|
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
pentyl N-[1-[4-(3,4-dihydroxy-5-methyloxolan-2-yl)oxy-3-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C20H30FN3O9/c1-4-5-6-7-30-20(29)23-16-11(21)8-24(19(28)22-16)17-14(27)15(10(3)31-17)33-18-13(26)12(25)9(2)32-18/h8-10,12-15,17-18,25-27H,4-7H2,1-3H3,(H,22,23,28,29) |
Clave InChI |
VTELESLWOUWJLQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)OC3C(C(C(O3)C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


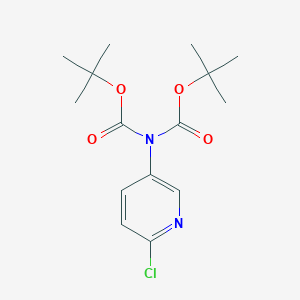
![6,6,9a,11a-tetramethyl-2,3a,4,5,5a,7,8,9,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1,7-diol](/img/structure/B12326707.png)
![(2S)-1-[7-[(2S)-2-carboxypyrrolidin-1-yl]heptyl]pyrrolidine-2-carboxylic acid](/img/structure/B12326717.png)
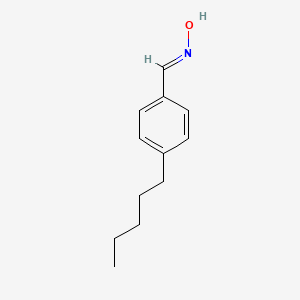
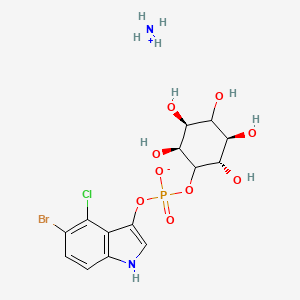
![(E)-[3-(trifluoromethylsulfanyl)-3H-pyridin-6-ylidene]hydrazine](/img/structure/B12326736.png)
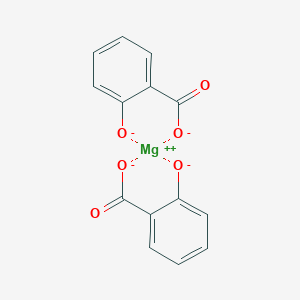
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-nitrophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326752.png)
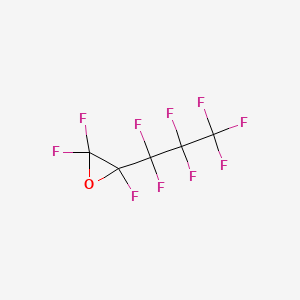
![(2R,3S,5R)-5-[2-amino-6-(2-hydroxyethoxy)-9H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12326754.png)
